4-(1-Phenylbut-1-en-1-yl)morpholine
Description
4-(1-Phenylbut-1-en-1-yl)morpholine is a morpholine derivative characterized by a phenyl-substituted butenyl group at the nitrogen atom of the morpholine ring.
Properties
CAS No. |
64274-09-5 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(1-phenylbut-1-enyl)morpholine |
InChI |
InChI=1S/C14H19NO/c1-2-6-14(13-7-4-3-5-8-13)15-9-11-16-12-10-15/h3-8H,2,9-12H2,1H3 |
InChI Key |
RPUYWMXSNCSVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(1-Phenylbut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 4-phenyl-1-butene under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 4-phenyl-1-butene to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
4-(1-Phenylbut-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can produce saturated hydrocarbons.
Scientific Research Applications
4-(1-Phenylbut-1-en-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Phenylbut-1-en-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- Aromatic substituents may stabilize intermediates in cycloaddition reactions, altering regioselectivity compared to cycloalkenyl analogs.
Comparison with Functional Analogs
Thiazole- and Imidazole-Morpholine Hybrids
Morpholine derivatives fused with heterocyclic systems, such as VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine), highlight the versatility of morpholine in drug discovery. These compounds are utilized in biochemical assays targeting androgen receptor (AR) activity .
Structural and Functional Differences :
- Electron-Deficient Systems : Thiazole and imidazole rings in VPC compounds enhance electrophilicity, contrasting with the electron-rich enamine system in 4-(1-Phenylbut-1-en-1-yl)morpholine.
- Biological Activity : VPC derivatives act as AR modulators, whereas this compound’s applications remain unexplored in the provided evidence but may align with catalysis or material science due to its conjugated system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
